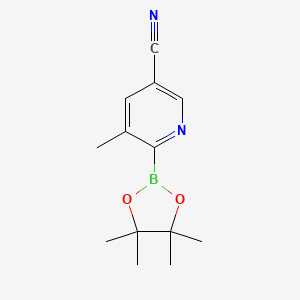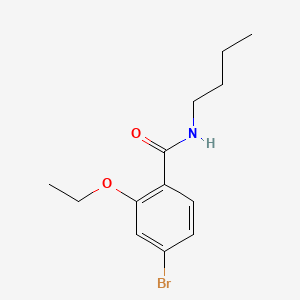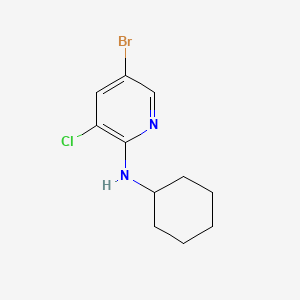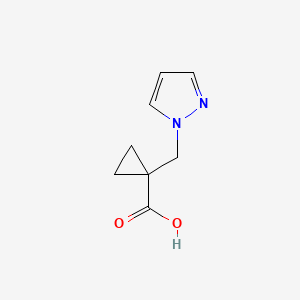![molecular formula C34H52Br2O2S2 B567230 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1336893-15-2](/img/structure/B567230.png)
2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is a chemical compound with the molecular formula C34H52Br2O2S2 . It is also known by its IUPAC name 2,6-dibromo-4,8-bis (octyloxy)benzo [1,2-b:4,5-b’]dithiophene .
Synthesis Analysis
The synthesis of 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is typically achieved through organic synthesis methods . The specific preparation methods may include bromination of benzo[1,2-b:4,5-b’]dithiophene and coupling with thiothenes, followed by the introduction of the ethylhexyl functional group in the reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, oxygen, sulfur, and carbon atoms arranged in a specific pattern . The exact structure can be obtained from its CID 118475389 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 624.0±50.0 °C (Predicted) and a density of 1.346 . It is a clear liquid with a light yellow to brown color .Applications De Recherche Scientifique
Organic Solar Cells (OSCs)
This compound is used in the synthesis of donor-acceptor (D-A) and donor-donor (D-D) conjugated polymers for organic solar cells. The polymers exhibit suitable HOMO–LUMO energy levels for OSC devices, which are crucial for achieving high power conversion efficiencies .
Organic Field-Effect Transistors (OFETs)
The planar symmetrical molecular structure of this compound encourages better π-π stacking and good electron delocalization, which is beneficial for charge transport in OFETs .
Photovoltaic Devices
Benzo[1,2-b:4,5-b’]dithiophene (BDT)-based small molecules, including derivatives of our compound of interest, are widely used as building blocks for high-performance small molecule-based photovoltaic devices due to their large and rigid planar conjugated structure .
Corrosion Resistance Materials
The conjugated polymers derived from this compound have potential applications in corrosion resistance materials. Their chemical structure can provide a protective layer against corrosion for various metals .
Amperometric Sensors
These polymers can also be applied in the development of amperometric sensors. The electrical properties of the polymers allow them to detect changes in current as a response to chemical reactions, which is useful for sensing applications .
Dielectric Materials
The compound’s derivatives are used in the synthesis of materials with dielectric properties. These materials are essential in the manufacturing of capacitors and other electronic components that require a dielectric medium .
Safety and Hazards
When handling 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene, direct contact with skin and eyes should be avoided . Protective gloves, goggles, and protective clothing should be worn during operation . The compound should be handled in a well-ventilated environment, and inhalation of dust or vapor should be avoided . More specific safety information can be obtained from the compound’s Safety Data Sheet (SDS) .
Mécanisme D'action
Mode of Action
It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may interact with its targets to facilitate the formation of these copolymers.
Biochemical Pathways
The compound is involved in the construction of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .
Result of Action
It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may have a role in facilitating the formation of these copolymers.
Propriétés
IUPAC Name |
2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52Br2O2S2/c1-5-9-13-15-19-25(17-11-7-3)23-37-31-27-21-29(35)40-34(27)32(28-22-30(36)39-33(28)31)38-24-26(18-12-8-4)20-16-14-10-6-2/h21-22,25-26H,5-20,23-24H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZPBOPQASGASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CCCC)CCCCCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52Br2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)
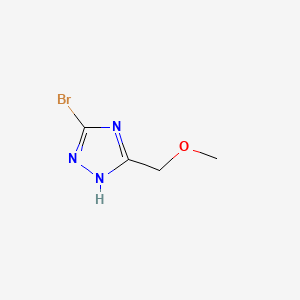
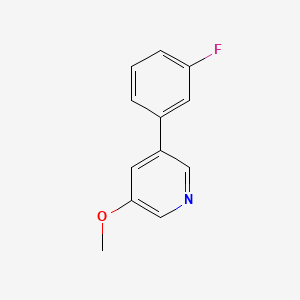
![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)
![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)
![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B567158.png)
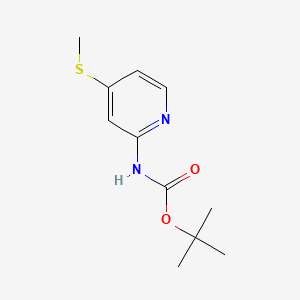
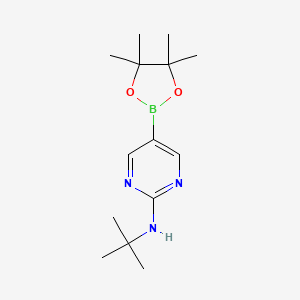
![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
